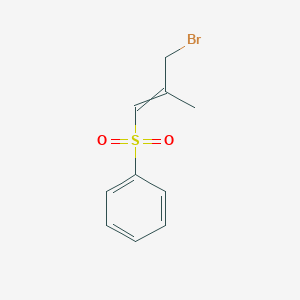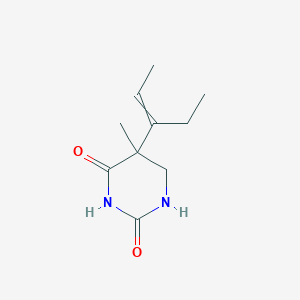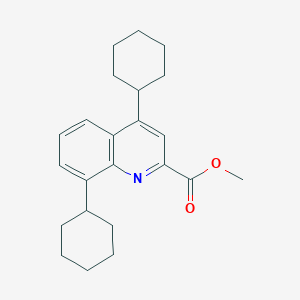
Methyl 4,8-dicyclohexylquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,8-dicyclohexylquinoline-2-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with two cyclohexyl groups at positions 4 and 8, and a methyl ester group at position 2. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in synthetic organic chemistry and medicinal research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,8-dicyclohexylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,8-dicyclohexylquinoline-2-carboxylic acid with methanol in the presence of a strong acid catalyst can yield the desired ester. The reaction conditions often involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,8-dicyclohexylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Methyl 4,8-dicyclohexylquinoline-2-methanol.
Substitution: Halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4,8-dicyclohexylquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4,8-dicyclohexylquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4,8-dichloroquinoline-2-carboxylate: Similar structure but with chlorine substituents instead of cyclohexyl groups.
Methyl 4,8-dimethylquinoline-2-carboxylate: Features methyl groups instead of cyclohexyl groups.
Uniqueness
Methyl 4,8-dicyclohexylquinoline-2-carboxylate is unique due to the presence of bulky cyclohexyl groups, which can influence its steric and electronic properties. This uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
753487-62-6 |
|---|---|
Molekularformel |
C23H29NO2 |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
methyl 4,8-dicyclohexylquinoline-2-carboxylate |
InChI |
InChI=1S/C23H29NO2/c1-26-23(25)21-15-20(17-11-6-3-7-12-17)19-14-8-13-18(22(19)24-21)16-9-4-2-5-10-16/h8,13-17H,2-7,9-12H2,1H3 |
InChI-Schlüssel |
SBYLOYPFWWDWCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC2=C(C=CC=C2C3CCCCC3)C(=C1)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





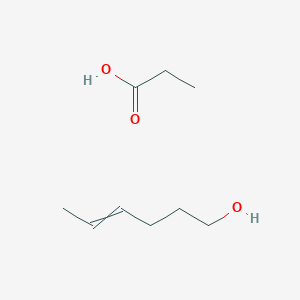
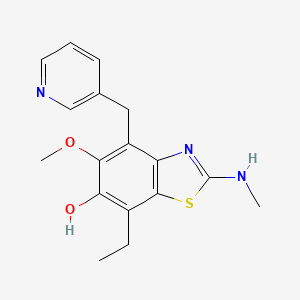
![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
![ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate](/img/structure/B14210920.png)
![1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14210921.png)
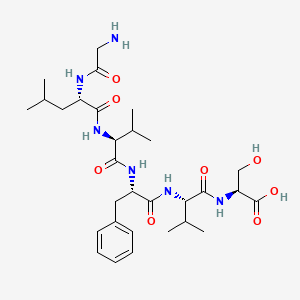
![1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene](/img/structure/B14210934.png)


